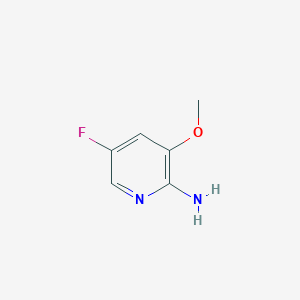

5-Fluoro-3-methoxypyridin-2-amine

CAS No.: 1097264-90-8

Cat. No.: VC4873666

Molecular Formula: C6H7FN2O

Molecular Weight: 142.133

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097264-90-8 |

|---|---|

| Molecular Formula | C6H7FN2O |

| Molecular Weight | 142.133 |

| IUPAC Name | 5-fluoro-3-methoxypyridin-2-amine |

| Standard InChI | InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | HDEPDCIKNFFYSO-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC(=C1)F)N |

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-3-methoxypyridin-2-amine (CAS: 1097264-90-8) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂O and a molecular weight of 142.13 g/mol . Its IUPAC name, 5-fluoro-3-methoxypyridin-2-amine, reflects its substitution pattern: a fluorine atom at position 5, a methoxy group at position 3, and an amino group at position 2 of the pyridine ring. Key identifiers include:

The compound’s 2D structure features a planar pyridine core with substituents influencing electron distribution and hydrogen-bonding potential. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (125.0 Ų) and [M+Na]⁺ (137.1 Ų) suggest moderate polarity, relevant for mass spectrometry applications .

Synthesis and Manufacturing

Primary Synthetic Routes

The most efficient synthesis begins with 2,3-difluoro-5-chloropyridine as the starting material :

-

Amination: Reaction with aqueous ammonia under high-pressure conditions (120–140°C, 20–24 hours) yields 2-amino-3-fluoro-5-chloropyridine with 85% yield.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂, methanol) removes the chlorine substituent, producing the final compound in 89% yield .

This two-step process avoids costly catalysts (e.g., palladium complexes) and hazardous reagents, making it scalable for industrial production .

Alternative Approaches

A patent by CN111777549A describes a diazotization-fluorination strategy for related pyridines, though it requires nitrous acid and fluoroboric acid, posing safety challenges. Comparatively, the ammoniation-reduction route is safer and more cost-effective.

Applications in Medicinal Chemistry

Kinase Inhibition

3-Aminopyridin-2-one derivatives, structurally related to 5-fluoro-3-methoxypyridin-2-amine, exhibit potent inhibition of Aurora kinases and MPS1, both targets in oncology . For example:

-

Compound 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) inhibits MPS1 with a ligand efficiency (LE) of 0.52 at 100 µM .

-

Fluorination at position 5 enhances metabolic stability, a feature leveraged in the design of kinase-targeted libraries .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.13 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Predicted) | 1.17 | |

| Aqueous Solubility | 2.4 mg/mL (25°C) | |

| Hazard Statements | H302, H315, H319, H335 |

The compound’s logP indicates moderate lipophilicity, suitable for oral bioavailability. Its solubility in water (2.4 mg/mL) suggests limited polar interactions, aligning with its use in organic synthesis .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize kinase selectivity .

-

Process Optimization: Continuous-flow ammoniation may enhance yield and reduce reaction time .

-

Toxicological Studies: In vivo safety profiling is needed to advance therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume